4-Chloro-2-methoxybenzoic acid

Vue d'ensemble

Description

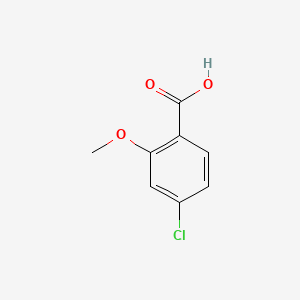

4-Chloro-2-methoxybenzoic acid, also known as 4-Chloro-o-anisic acid, is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution Reactions

The compound undergoes directed substitution reactions influenced by its electron-donating methoxy group and electron-withdrawing chlorine atom.

Mechanistic Insights :

-

The methoxy group activates the ring at ortho/para positions, while chlorine directs substitution to meta. Competitive directing effects result in preferential substitution at the 5-position (para to -OCH₃) under controlled conditions .

-

Bromination with N-bromosuccinimide (NBS) proceeds via radical intermediates in tetrahydrofuran (THF) .

Coordination Chemistry with Metal Ions

The carboxylate group facilitates complex formation with transition metals, acting as a monodentate ligand.

Key Findings :

-

Thermal decomposition of Mn(II) and Co(II) complexes yields Mn₃O₄ and CoO, respectively, while Cu(II) complexes produce CuO and metallic Cu .

-

Magnetic moments align with high-spin configurations for Mn(II) and Co(II), while Cu(II) exhibits partial quenching due to Jahn-Teller distortion .

Functional Group Transformations

The carboxylic acid group participates in esterification, amidation, and decarboxylation reactions.

Synthetic Utility :

-

Ester derivatives are key intermediates in synthesizing sodium-glucose cotransporter-2 (SGLT-2) inhibitors .

-

Amidation with ethylenediamine derivatives enables access to antiemetic agents like benzamide pharmaceuticals .

Oxidation and Reduction Pathways

Controlled redox reactions modify the aromatic ring and side chains.

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis include:

-

Chlorination : Iodobenzene dichloride in THF at 0–5°C achieves >70% yield with minimal byproducts .

-

Metal Complexation : Stoichiometric control (1:2 metal-to-ligand ratio) ensures high-purity coordination compounds .

-

Ester Hydrolysis : Alkaline conditions (NaOH/MeOH/H₂O) followed by HCl acidification yield >95% pure carboxylic acid .

This compound’s versatility in electrophilic substitution, coordination chemistry, and functional group interconversion underpins its utility in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

4-Chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula . It is also known as 4-Chloro-o-anisic acid and has a CAS number of 57479-70-6 . This compound is a white to light brown crystalline powder and is widely utilized in various research fields .

Applications

This compound is employed across a range of scientific disciplines due to its unique chemical properties. These applications span pharmaceutical development, agricultural chemicals, material science, analytical chemistry, and biochemical research .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals . It is particularly valuable in the development of anti-inflammatory and analgesic drugs .

Agricultural Chemicals

This compound is used in the formulation of herbicides and pesticides . It enhances crop protection and yield by targeting specific plant growth pathways . However, it's important to note that some chlorophenoxy herbicides, including those related to this compound, have been associated with potential health risks. Studies have shown associations between exposure to chlorophenoxy herbicides and malignant lymphoma, particularly among farmers with prolonged exposure . Therefore, careful handling and application are essential.

Material Science

This compound is explored for its potential in creating advanced materials, such as polymers and coatings, that require specific thermal and chemical resistance properties .

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, aiding researchers in the accurate quantification of related compounds in complex mixtures .

Biochemical Research

This compound is utilized in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets .

Safety and Hazards

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard . It causes skin and serious eye irritation . It may also cause respiratory irritation .

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wash skin thoroughly after handling.

- Use only outdoors or in a well-ventilated area.

- Wear protective gloves/protective clothing/eye protection/face protection.

- If on skin: Wash with plenty of soap and water.

- If inhaled: Remove person to fresh air and keep comfortable for breathing.

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Get medical advice/attention if you feel unwell or if skin or eye irritation persists.

- Take off contaminated clothing and wash it before reuse.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methoxybenzoic acid involves its interaction with various molecular targets. The methoxy group and chlorine atom influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways and affect cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a methoxy group.

5-Chloro-2-methoxybenzoic acid: Similar but with the chlorine atom at the fifth position.

2-Methoxybenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

4-Chloro-2-methoxybenzoic acid is unique due to the combined presence of both the chlorine atom and the methoxy group, which confer distinct electronic and steric properties. These properties make it a valuable compound in various chemical syntheses and research applications .

Activité Biologique

4-Chloro-2-methoxybenzoic acid (C8H7ClO3), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a chloro group and a methoxy group attached to a benzoic acid backbone. Its structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study assessing various derivatives, it was found that compounds related to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including SNB-19 and NCI-H460, with percentage growth inhibition (PGI) values of 65.12% and 55.61%, respectively, at a concentration of 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Degradation Pathways : It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells. This enhancement may help in combating age-related cellular decline .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as neurolysin and angiotensin-converting enzyme, which are involved in various physiological processes .

- Antioxidant Activity : Compounds similar to this compound have been reported to exhibit antioxidant properties, reducing oxidative stress in cellular models .

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity . Studies indicate that certain derivatives exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profile of this compound. Preliminary assessments suggest low cytotoxicity in normal human cell lines at effective concentrations used for therapeutic evaluations . However, comprehensive toxicity studies are necessary to establish a complete safety profile.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propriétés

IUPAC Name |

4-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEYMXHWIHFRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206091 | |

| Record name | 4-Chloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57479-70-6 | |

| Record name | 4-Chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57479-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057479706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-chloro-2-methoxybenzoic acid in coordination chemistry?

A1: this compound exhibits promising potential as a ligand in the synthesis of metal complexes. This is evident from its successful coordination with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) . Additionally, research demonstrates its ability to form stable complexes with lanthanides in the presence of a secondary ligand, 1,10-phenanthroline . These findings suggest potential applications in developing novel materials with unique properties.

Q2: Is there an efficient method for synthesizing this compound?

A2: Yes, a novel synthetic pathway for this compound has been developed, achieving a high yield and purity. The method involves a four-step process starting from 4-chlorophenol. It involves acylation, Fries rearrangement, O-methylation, and finally, oxidation to achieve the desired product with a 54.1% overall yield and 98.2% purity . This efficient synthesis provides a valuable pathway for further research and potential industrial applications of this compound.

Q3: Have the thermal properties of this compound complexes been investigated?

A3: Research indicates that the thermal decomposition kinetics of lanthanide complexes containing this compound and 1,10-phenanthroline have been studied . While specific details about the findings aren't available in the abstract, this suggests an interest in understanding the thermal stability of these complexes, potentially for applications requiring specific thermal properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.